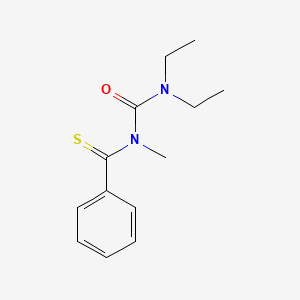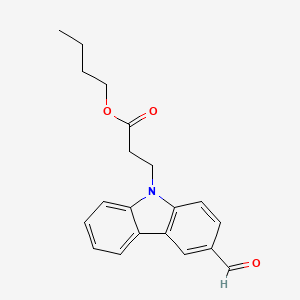
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a carbazole moiety, which is known for its photochemical and thermal stability, as well as its good hole-transport ability .
Méthodes De Préparation
The synthesis of Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate typically involves the esterification of 3-(3-formyl-9H-carbazol-9-yl)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted esters .
Applications De Recherche Scientifique
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate exerts its effects is largely dependent on its chemical structure. The carbazole moiety is known for its ability to transport holes, making it useful in optoelectronic applications. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with molecular targets such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate include:
Ethyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a methyl group instead of a butyl group.
Propyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a propyl group instead of a butyl group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity .
Propriétés
Numéro CAS |
88107-80-6 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
butyl 3-(3-formylcarbazol-9-yl)propanoate |
InChI |
InChI=1S/C20H21NO3/c1-2-3-12-24-20(23)10-11-21-18-7-5-4-6-16(18)17-13-15(14-22)8-9-19(17)21/h4-9,13-14H,2-3,10-12H2,1H3 |
Clé InChI |
RZXMJZCWLXFANM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



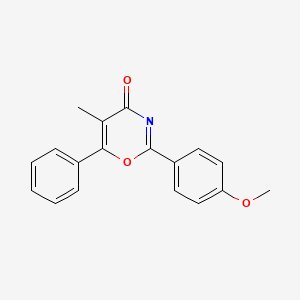

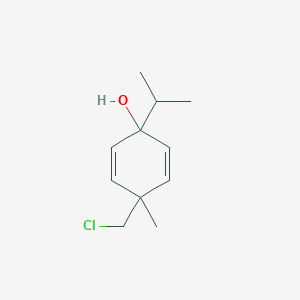

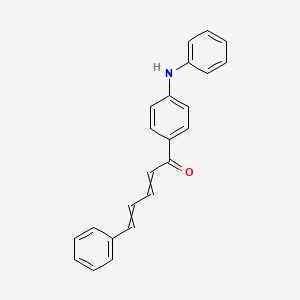
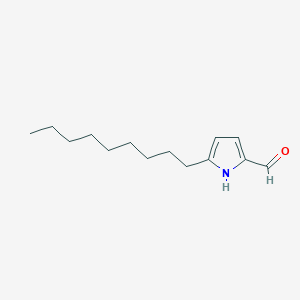
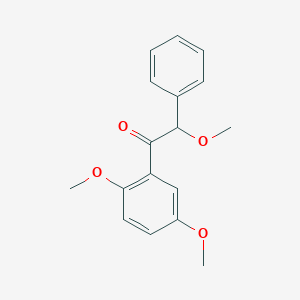


![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
